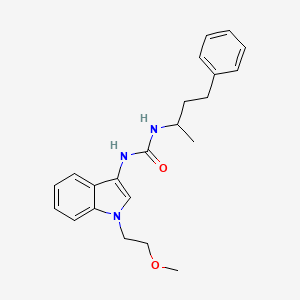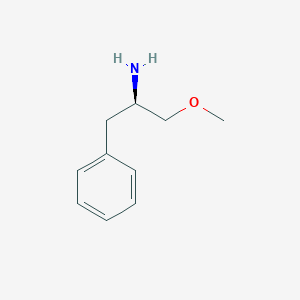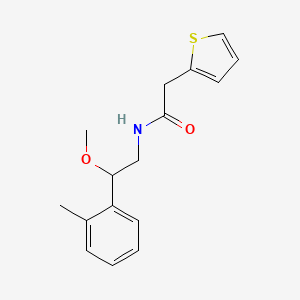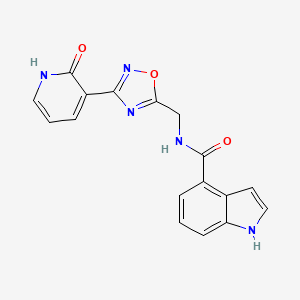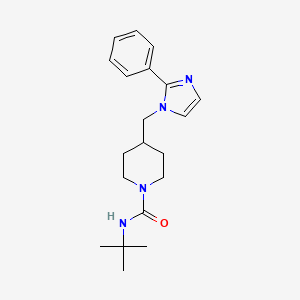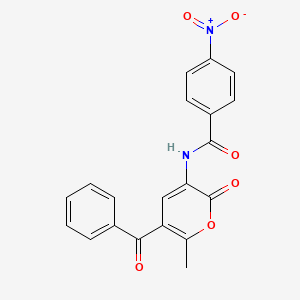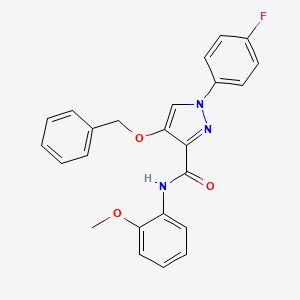
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including benzyloxy, fluorophenyl, and methoxyphenyl, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole core with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between the pyrazole core and a fluorophenyl boronic acid or ester, using a palladium catalyst.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate compound with 2-methoxyphenyl isocyanate to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: It can be used in the design of new materials with specific electronic or optical properties.
Biology: It can be used as a tool compound to study biological pathways and molecular interactions.
作用机制
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide depends on its specific target and application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity, or modulating its function. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
相似化合物的比较
Similar Compounds
- 4-(benzyloxy)-1-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 4-(benzyloxy)-1-(4-bromophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 4-(benzyloxy)-1-(4-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs. These differences can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-21-10-6-5-9-20(21)26-24(29)23-22(31-16-17-7-3-2-4-8-17)15-28(27-23)19-13-11-18(25)12-14-19/h2-15H,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMZQOHSMYJGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
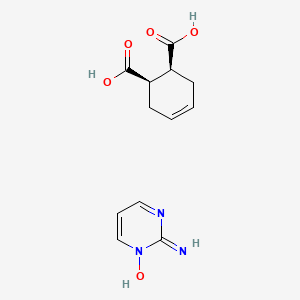

![1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2961457.png)
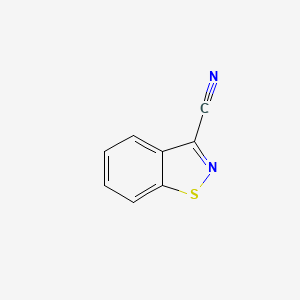
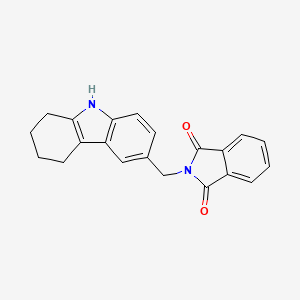
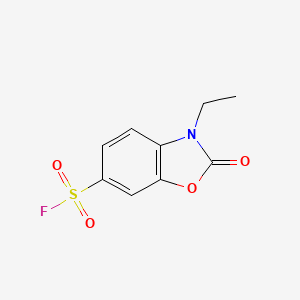
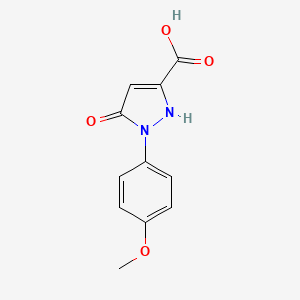
![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
